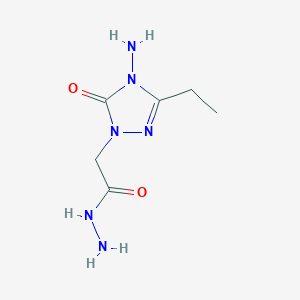

2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide

Description

Properties

CAS No. |

773862-56-9 |

|---|---|

Molecular Formula |

C6H12N6O2 |

Molecular Weight |

200.20 g/mol |

IUPAC Name |

2-(4-amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide |

InChI |

InChI=1S/C6H12N6O2/c1-2-4-10-11(3-5(13)9-7)6(14)12(4)8/h2-3,7-8H2,1H3,(H,9,13) |

InChI Key |

PYBYPCSRVQLNOK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(C(=O)N1N)CC(=O)NN |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide

General Synthetic Route Overview

The preparation generally follows a three-step sequence:

Synthesis of the ethyl ester of 4-amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl acetic acid

This intermediate is prepared by the condensation of 4-amino-3-ethyl-1,2,4-triazole-5-one with ethyl bromoacetate in a basic medium.Conversion of the ester to the hydrazide

The ester is then reacted with hydrazine hydrate under reflux conditions to yield the target acetohydrazide.Further derivatization (optional)

The hydrazide can be further reacted with aldehydes or other reagents to form Schiff bases or other derivatives.

Detailed Stepwise Preparation

Step 1: Synthesis of Ethyl 2-(4-amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetate

- Reactants:

- 4-amino-3-ethyl-1,2,4-triazole-5-one (starting triazole)

- Ethyl bromoacetate

- Conditions:

- Basic medium (often sodium or potassium carbonate)

- Solvent: acetone or similar polar aprotic solvent

- Temperature: reflux or ambient depending on protocol

Reaction:

The nucleophilic nitrogen at the 1-position of the triazole attacks the electrophilic carbon of ethyl bromoacetate, resulting in alkylation and formation of the ethyl ester derivative.Yield and Characterization:

Yields typically range around 70-80%. Characterization includes IR (carbonyl stretches around 1700 cm⁻¹), 1H-NMR (signals for ethyl groups and triazole protons), and elemental analysis.

Step 2: Conversion to 2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide

- Reactants:

- Ethyl ester from Step 1

- Hydrazine hydrate (excess)

- Conditions:

- Reflux in n-butanol or ethanol for approximately 3-4 hours

- Cooling to room temperature to precipitate product

Reaction:

Hydrazinolysis of the ester group converts the ethyl ester into the corresponding hydrazide by nucleophilic attack of hydrazine on the ester carbonyl, followed by elimination of ethanol.Isolation:

The hydrazide precipitates as a white solid, which can be purified by recrystallization from ethanol or suitable solvents.Yield and Characterization:

Yields reported around 70-73%. IR spectra show characteristic NH and NH2 stretches (3300–3160 cm⁻¹), two distinct carbonyl stretches for triazole and hydrazide (around 1726 and 1658 cm⁻¹), and C=N stretches near 1569 cm⁻¹. 1H-NMR confirms the presence of hydrazide NH2 protons and methylene protons adjacent to nitrogen.

Alternative and Microwave-Assisted Methods

Microwave irradiation has been employed to enhance reaction rates and yields in the synthesis of related 1,2,4-triazole hydrazide derivatives. Microwave-assisted hydrazinolysis reduces reaction times significantly compared to conventional reflux methods, while maintaining or improving yields.

In these protocols, the ester intermediate is subjected to microwave irradiation in the presence of hydrazine hydrate, typically in a sealed vessel, for a few minutes to an hour, resulting in rapid conversion to the hydrazide.

Comparative data show microwave methods can reduce reaction time from hours to minutes and improve yields by 5-10%.

Data Table: Summary of Preparation Conditions and Yields

Analysis of Preparation Methods

The classical synthetic route using reflux conditions in alcoholic solvents is well-established, providing good yields and purity suitable for further chemical transformations.

Microwave-assisted synthesis offers a more efficient alternative, significantly reducing reaction times and sometimes improving yields, which is advantageous for large-scale or high-throughput synthesis.

Both methods rely on the nucleophilic substitution of the ester group by hydrazine hydrate, a robust and reliable transformation for preparing hydrazides from esters.

Spectroscopic characterization (IR, 1H-NMR, 13C-NMR) consistently confirms the structure and purity of the product across different studies.

The availability of various substituted 1,2,4-triazole starting materials allows for structural diversity in the hydrazide products, expanding the utility of this preparation method.

Chemical Reactions Analysis

Hydrazone Formation

The acetohydrazide moiety reacts with aldehydes and ketones to form hydrazones, a foundational reaction for generating structurally diverse derivatives.

Key Data:

This reaction is pH-sensitive, with acidic conditions favoring imine bond formation. Hydrazones derived from this compound have shown enhanced antimicrobial activity compared to the parent molecule .

Cyclization Reactions

The compound undergoes cyclization to form fused heterocycles, leveraging its triazole and hydrazide groups.

Examples:

-

With CS₂/KOH: Forms 1,3,4-oxadiazole derivatives via intramolecular cyclization (yield: 78%, mp: 218–220°C) .

-

ZnCl₂ catalysis: Produces 3-amino-1,2,4-triazoles through a mechanism involving nucleophilic addition and water elimination .

Mechanistic Insight (ZnCl₂-catalyzed):

-

Coordination of acyl hydrazide to Zn²⁺.

-

Nucleophilic attack by cyanamide.

Nucleophilic Substitution

The triazole ring’s nitrogen atoms participate in nucleophilic substitution reactions.

Case Study:

-

With ethyl bromoacetate: Forms ethyl[4-amino-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (yield: 76%) .

-

With hydrazine hydrate: Converts ester groups to hydrazides (yield: 94%) .

Comparative Reactivity Table

Reaction Mechanisms and Kinetics

-

pH Dependence: Hydrazone formation accelerates under mildly acidic conditions (pH 4–6).

-

Catalytic Effects: Zn²⁺ reduces activation energy for cyclization by stabilizing transition states .

-

Thermodynamics: Reactions are typically exothermic (ΔH = −120 to −150 kJ/mol), favoring product formation at elevated temperatures .

The chemical versatility of 2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide makes it a strategic building block in medicinal chemistry. Its derivatives, synthesized through controlled reactions, demonstrate potential in drug discovery and material science, particularly in antimicrobial and anticancer applications.

Scientific Research Applications

2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide is a chemical compound belonging to the class of 1,2,4-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features an acetohydrazide moiety linked to a triazole ring, contributing to its potential biological activities. The structure includes an ethyl group and an amino group, which may enhance its reactivity and solubility in biological systems.

Synthesis

The synthesis of 2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide can be achieved through several methods. These reactions are crucial for synthesizing derivatives that may possess enhanced biological activities or different pharmacological profiles.

Potential Applications

The unique structure of 2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide lends itself to various applications:

- Derivatives: Synthesis of derivatives that may possess enhanced biological activities or different pharmacological profiles.

- Biological studies: Interaction studies involving 2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide focus on its binding affinity with various biological targets. These studies help elucidate the mechanisms by which this compound exerts its biological effects.

Structural Similarity and Biological Activity

Several compounds share structural similarities with 2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Aminoantipyrine | Contains an amino group and a pyrazolone ring | Analgesic and antipyretic effects |

| 3-Ethylaminoacetic acid | Amino acid structure with ethyl substitution | Neurotransmitter precursor |

| 5-Oxo-[1,2,4]triazole derivatives | Similar triazole core without acetohydrazide | Antimicrobial and anticancer activities |

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Key Structural Differences:

- Substituents on the Triazole Ring: The target compound has a 4-amino, 3-ethyl, and 5-oxo substitution pattern. Analogues such as 2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide () replace the ethyl group with a phenylaminoethyl group and introduce a thioether linkage, enhancing lipophilicity and altering cytotoxicity profiles .

Cytotoxicity and Anticancer Potential:

- The target compound’s derivatives (e.g., hydrazones) show moderate cytotoxicity against cancer cell lines.

- N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide () exhibited IC₅₀ values of 3.2–8.7 µM against melanoma (IGR39) and breast cancer (MDA-MB-231) cells, outperforming simpler acetohydrazides due to enhanced π-π stacking from aromatic substituents .

- Compounds with thiophene or pyridine substituents () displayed reduced cytotoxicity but improved selectivity indices, suggesting lower off-target effects .

Antimicrobial Activity:

- N′-[(E)-(3-methylphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide () showed broad-spectrum antibacterial activity (MIC: 2–8 µg/mL) against Staphylococcus aureus and Escherichia coli, attributed to the electron-withdrawing methoxy group enhancing membrane penetration .

- In contrast, the target compound’s unsubstituted acetohydrazide moiety demonstrated weaker activity (MIC: 16–32 µg/mL), highlighting the importance of hydrophobic substituents for antimicrobial efficacy .

Pharmacokinetic and Physicochemical Properties

Research Findings and Trends

- Structure-Activity Relationship (SAR) : The ethyl group at position 3 in the target compound balances steric bulk and hydrophobicity, whereas bulkier substituents (e.g., cyclohexyl in ZE-4a, ) improve target binding but reduce solubility .

- Emerging Applications : Derivatives with pyridine or indole moieties () show promise as kinase inhibitors, leveraging hydrogen-bonding interactions with ATP-binding pockets .

Biological Activity

2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide, a compound belonging to the 1,2,4-triazole class, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The molecular formula of 2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide is C₆H₁₂N₆O₂. The compound features an acetohydrazide moiety linked to a triazole ring, which enhances its biological reactivity and solubility. The presence of an ethyl group and an amino group may contribute to its interaction with biological targets .

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of hydrazine derivatives with triazole precursors. Detailed synthetic pathways have been documented in the literature. The ability to modify the structure allows for the exploration of derivatives that may exhibit enhanced biological activity.

Biological Activity

Research indicates that 2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide exhibits a range of biological activities:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of related triazole compounds. For instance, derivatives of this compound have shown moderate activity against various bacterial strains such as Staphylococcus aureus, Enterococcus faecalis, and Bacillus cereus .

Table 1: Antimicrobial Activity Comparison

| Compound | Target Microorganism | Activity Level |

|---|---|---|

| 2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide | Staphylococcus aureus | Moderate |

| 2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide | Enterococcus faecalis | Moderate |

| Derivative X | Bacillus cereus | High |

Antitubercular Activity

The compound's structural similarity to known antitubercular agents suggests potential efficacy against Mycobacterium tuberculosis. Studies have indicated that certain triazole derivatives possess significant activity against drug-resistant strains of tuberculosis .

The mechanism by which 2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide exerts its effects is believed to involve interference with microbial cell wall synthesis and inhibition of key metabolic pathways. This is consistent with the behavior observed in other triazole-based compounds .

Case Studies

A notable case study involved the evaluation of various synthesized derivatives for their antibacterial properties against both gram-positive and gram-negative bacteria. The results indicated that modifications to the triazole ring significantly influenced antibacterial potency. For example, compounds with additional functional groups demonstrated enhanced activity against resistant strains .

Q & A

Q. Basic Characterization Workflow

- 1H NMR : Identify protons adjacent to electron-withdrawing groups (e.g., triazole rings). For example, methyl groups on triazole rings resonate at δ 2.4–2.6 ppm, while hydrazide NH peaks appear at δ 9.5–10.5 ppm .

- IR : Confirm carbonyl (C=O) stretches at 1650–1700 cm⁻¹ and NH stretches at 3200–3350 cm⁻¹ .

- Elemental analysis : Validate stoichiometry (e.g., C% ±0.3% deviation indicates purity) .

What mechanistic insights explain divergent reaction pathways when synthesizing triazole derivatives with substituted phenylhydrazines?

Advanced Mechanistic Analysis

Substituents on phenylhydrazines dictate regioselectivity. For example:

- Electron-donating groups (e.g., 4-methoxy): Promote indole formation via cyclization (e.g., 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole) .

- Electron-withdrawing groups : Favor pyrazole formation due to reduced nucleophilicity at the hydrazine nitrogen .

Contradiction Resolution

Unexpected products (e.g., pyrazole derivatives) arise from competing pathways under acidic conditions. Kinetic vs. thermodynamic control should be evaluated using time-resolved NMR or DFT calculations .

How can researchers design bioactivity assays for triazole-acetohydrazide derivatives targeting COX inhibition or antimicrobial activity?

Q. Advanced Biological Evaluation

- COX inhibition :

- In vitro assay : Use recombinant COX-1/COX-2 enzymes and measure prostaglandin E2 (PGE₂) production via ELISA. IC₅₀ values <10 µM indicate potency .

- Structure-activity relationship (SAR) : Substituents like 4-methoxybenzyl enhance COX-2 selectivity by fitting into the hydrophobic active site .

- Antimicrobial testing :

What strategies address contradictions in reported melting points or spectral data for structurally similar triazole-acetohydrazides?

Q. Data Reconciliation Methodology

- Reproducibility checks : Verify synthetic protocols (e.g., solvent purity, cooling rates during crystallization). For example, a reported m.p. of 141–143°C for a triazole derivative was achieved only with slow cooling in water-ethanol .

- Polymorphism screening : Use differential scanning calorimetry (DSC) to detect multiple crystalline forms.

- Cross-lab validation : Compare NMR data with published spectra (e.g., δ 7.2–7.4 ppm for aromatic protons in benzylidene derivatives) .

How do computational methods (DFT, molecular docking) enhance the design of triazole-acetohydrazide derivatives with improved pharmacokinetic properties?

Q. Advanced Computational Workflow

- DFT optimization : Calculate HOMO-LUMO gaps to predict reactivity. For example, electron-deficient triazole rings (HOMO ≈ −6.5 eV) favor nucleophilic attacks .

- Docking studies : Simulate binding to COX-2 (PDB: 3LN1). Derivatives with hydrophobic substituents (e.g., 4-chlorophenyl) show stronger van der Waals interactions .

- ADMET prediction : Use SwissADME to optimize logP (<3) and avoid CYP450 inhibition .

What are the challenges in scaling up triazole-acetohydrazide synthesis while maintaining regioselectivity?

Q. Process Chemistry Considerations

- Batch vs. flow chemistry : Flow systems reduce side reactions (e.g., hydrolysis) by controlling residence time .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve yields in cyclocondensation steps .

- Byproduct management : HPLC-MS identifies impurities (e.g., hydrazine dimers) for targeted purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.